Cas no 910909-98-7 (2-Propanesulfinamide, N-(1,2-dimethylpropylidene)-2-methyl-, [N(E),S(S)]-)

2-Propanesulfinamide, N-(1,2-dimethylpropylidene)-2-methyl-, [N(E),S(S)]- structure
910909-98-7 structure
Productnaam:2-Propanesulfinamide, N-(1,2-dimethylpropylidene)-2-methyl-, [N(E),S(S)]-
CAS-nummer:910909-98-7
MF:C9H19NOS
MW:189.318261384964
MDL:MFCD28656717
CID:5225359
PubChem ID:15351779

2-Propanesulfinamide, N-(1,2-dimethylpropylidene)-2-methyl-, [N(E),S(S)]- Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Propanesulfinamide, N-(1,2-dimethylpropylidene)-2-methyl-, [N(E),S(S)]-
    • (S,E)-2-Methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide
    • [N(E),S(S)]-N-(1,2-Dimethylpropylidene)-2-methyl-2-propanesulfinamide (ACI)
    • 948296-69-3
    • 2-Methyl-propane-2-sulfinic acid (1,2-dimethyl-propylidene)-amide
    • 910909-98-7
    • 220263-58-1
    • (NE)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide
    • 2-Methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide
    • (r)-2-methyl-n-(3-methylbutan-2-ylidene)propane-2-sulfinamide
    • SCHEMBL17728772
    • CS-0458192
    • SCHEMBL17728776
    • (R,E)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide
    • MDL: MFCD28656717
    • Inchi: 1S/C9H19NOS/c1-7(2)8(3)10-12(11)9(4,5)6/h7H,1-6H3/b10-8+
    • InChI-sleutel: RDYKYUUGTHUYHS-CSKARUKUSA-N
    • LACHT: N(=C(/C)\C(C)C)/S(=O)C(C)(C)C

Berekende eigenschappen

  • Exacte massa: 189.11873540g/mol
  • Monoisotopische massa: 189.11873540g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 3
  • Complexiteit: 201
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.6
  • Topologisch pooloppervlak: 48.6Ų

2-Propanesulfinamide, N-(1,2-dimethylpropylidene)-2-methyl-, [N(E),S(S)]- Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1237304-250mg
(S,E)-2-Methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide
910909-98-7 98%
250mg
¥865.00 2024-04-25
eNovation Chemicals LLC
Y1235701-5g
(S,E)-2-Methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide
910909-98-7 98%
5g
$705 2024-06-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1237304-5g
(S,E)-2-Methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide
910909-98-7 98%
5g
¥4687.00 2024-04-25
eNovation Chemicals LLC
Y1235701-250mg
(S,E)-2-Methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide
910909-98-7 98%
250mg
$180 2025-02-26
1PlusChem
1P01XGMF-250mg
(S,E)-2-Methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide
910909-98-7 98%
250mg
$144.00 2024-04-20
Aaron
AR01XGUR-100mg
(S,E)-2-Methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide
910909-98-7 98%
100mg
$70.00 2025-02-12
Aaron
AR01XGUR-5g
(S,E)-2-Methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide
910909-98-7 98%
5g
$631.00 2025-02-12
eNovation Chemicals LLC
Y1235701-100mg
(S,E)-2-Methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide
910909-98-7 98%
100mg
$125 2025-02-26
eNovation Chemicals LLC
Y1235701-5g
(S,E)-2-Methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide
910909-98-7 98%
5g
$705 2025-02-26
eNovation Chemicals LLC
Y1235701-100mg
(S,E)-2-Methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide
910909-98-7 98%
100mg
$125 2025-02-19

2-Propanesulfinamide, N-(1,2-dimethylpropylidene)-2-methyl-, [N(E),S(S)]- Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Titanium ethoxide Solvents: Tetrahydrofuran ;  reflux
Referentie
Asymmetric Aldol-Tishchenko Reaction of Sulfinimines
Foley, Vera M.; McSweeney, Christina M.; Eccles, Kevin S.; Lawrence, Simon E.; McGlacken, Gerard P., Organic Letters, 2015, 17(22), 5642-5645

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Ethanol, 2,2,2-trifluoro-, 1,1′,1′′-triester with boric acid (H3BO3) Solvents: Tetrahydrofuran ;  rt; 48 h, 55 °C
Referentie
A General Method for Imine Formation Using B(OCH2CF3)3
Reeves, Jonathan T.; Visco, Michael D.; Marsini, Maurice A.; Grinberg, Nelu; Busacca, Carl A.; et al, Organic Letters, 2015, 17(10), 2442-2445

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Titanium ethoxide Solvents: Tetrahydrofuran ;  12 h, 66 °C
1.2 Reagents: Sodium chloride Solvents: Water
Referentie
Diastereoselective indium-mediated allylation of N-tert-butanesulfinyl ketimines: easy access to asymmetric quaternary stereocenters bearing nitrogen atoms
Sirvent, Juan Alberto; Foubelo, Francisco; Yus, Miguel, Chemical Communications (Cambridge, 2012, 48(19), 2543-2545

2-Propanesulfinamide, N-(1,2-dimethylpropylidene)-2-methyl-, [N(E),S(S)]- Raw materials

2-Propanesulfinamide, N-(1,2-dimethylpropylidene)-2-methyl-, [N(E),S(S)]- Preparation Products

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